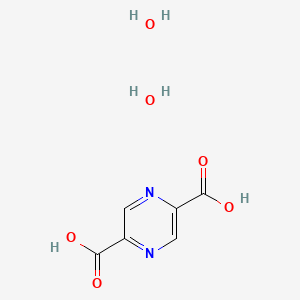
2,5-Pyrazinedicarboxylic acid dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Pyrazinedicarboxylic acid dihydrate is a chemical compound that is part of the Acros Organics product portfolio . It has a molecular formula of C6H4N2O4·2H2O and a molecular weight of 204.14 .
Synthesis Analysis
The synthesis of this compound has been reported in various studies. For instance, a new microporous europium-containing metal–organic framework [Eu2(μ2-pzdc) (μ4-pzdc) (μ2-ox) (H2O)4]·8H2O (1) (H2pzdc = 2,5-pyrazinedicarboxylic acid, H2ox = oxalic acid) has been hydrothermally synthesized via an unprecedented in situ formation of 2,5-pyrazinedicarboxylate (pzdc) and oxalate (ox) ligands .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies. The compound has a unique structure with a Hill Notation of C6H4N2O4·2H2O .Chemical Reactions Analysis
This compound can be used in the synthesis of diorganotin (IV) 2,5-pyridinedicarboxylates and in the preparation of three-dimensional coordination polymers of lanthanide 2,5-pyridinedicarboxylates by a hydrothermal method .Wissenschaftliche Forschungsanwendungen
1. Crystal Structure Analysis
2,5-Pyrazinedicarboxylic acid dihydrate has been studied for its crystal structure. Research shows it forms a triclinic structure with molecular layers consisting of 2,5-pzdc and water molecules held together by hydrogen bonds. This has implications for understanding van der Waals interactions in molecular structures (Ptasiewicz‐bąk & Leciejewicz, 1998).
2. Interaction with Metal Ions
Studies on this compound have revealed its interaction with various metal ions, forming coordination polymers. For instance, its interaction with scandium chloride hexahydrate under solvothermal conditions results in novel coordination polymers, which differ based on the composition of the solvent mixture used. This has potential applications in material science and coordination chemistry (Barsukova et al., 2019).
3. Vibrational Spectrum and Structural Insights
Research has been conducted on the vibrational spectrum and structure of 2,5-pyrazinedicarboxylic acid and its salts. These studies involve the preparation of its isotopic derivatives and analyzing their Raman and IR spectra, providing insights into the minimal energy geometry of the molecule, which is crucial for understanding its chemical reactivity and interactions (Martin-Delgado et al., 1993).
4. Synthesis and Derivative Formation
This compound is also explored for its role in the synthesis of various chemical compounds. For example, its conversion into derivatives of 2-aminopyrazine 5-carboxylic acid has been studied, demonstrating its utility in organic synthesis and the formation of structurally diverse compounds (Schut et al., 2010).
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2,5-Pyrazinedicarboxylic acid dihydrate can be achieved through a multi-step process involving the reaction of appropriate starting materials.", "Starting Materials": [ "Pyrazine", "Succinic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Pyrazine is reacted with sodium hydroxide to form sodium pyrazine-2-carboxylate.", "Step 2: Succinic acid is reacted with hydrochloric acid to form succinic acid chloride.", "Step 3: Sodium pyrazine-2-carboxylate and succinic acid chloride are reacted together in water to form 2,5-Pyrazinedicarboxylic acid.", "Step 4: The resulting product is then recrystallized from water to obtain 2,5-Pyrazinedicarboxylic acid dihydrate." ] } | |
CAS-Nummer |
205692-63-3 |
Molekularformel |
C6H6N2O5 |
Molekulargewicht |
186.12 g/mol |
IUPAC-Name |
pyrazine-2,5-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C6H4N2O4.H2O/c9-5(10)3-1-7-4(2-8-3)6(11)12;/h1-2H,(H,9,10)(H,11,12);1H2 |
InChI-Schlüssel |
KOUKXHPPRFNWPP-UHFFFAOYSA-N |
SMILES |
C1=C(N=CC(=N1)C(=O)O)C(=O)O.O.O |
Kanonische SMILES |
C1=C(N=CC(=N1)C(=O)O)C(=O)O.O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide](/img/structure/B2849422.png)
![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2849423.png)
![4-[2-(2,5-Difluorophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2849425.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2849428.png)
![2,4-Dichloro-1-[2-(chloromethyl)phenoxy]benzene](/img/structure/B2849430.png)
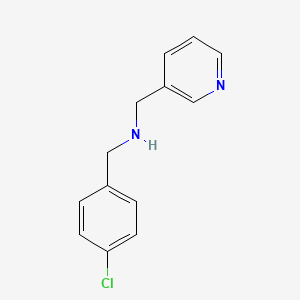


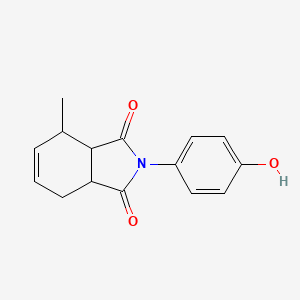
![5-((4-Benzylpiperazin-1-yl)(3-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2849438.png)
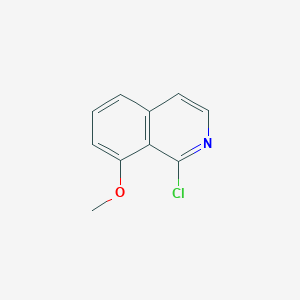

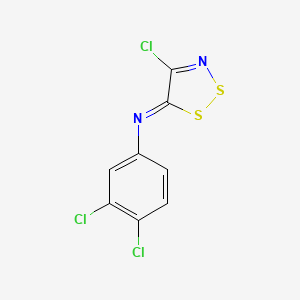
![7-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2849445.png)
